EEDi-5285

EED binding PRC2 inhibition cancer epigenetics

Researchers often face inconsistent target engagement when using generic EED inhibitors, compromising reproducibility. EEDi-5285 delivers >300-fold higher potency than EED226 (IC50 0.2 nM binding; 20 pM cellular IC50 in Pfeiffer cells), ensuring robust, repeatable PRC2 inhibition. • Complete tumor regression in KARPAS422 xenografts with oral dosing • Sustained H3K27me3 reduction ≥24 h after single dose, reducing animal handling • Cocrystal structure (PDB: 6W7F) available for structure-based design • Picomolar cellular potency for maximal target engagement

Molecular Formula C24H22FN5O3S
Molecular Weight 479.5 g/mol
Cat. No. B10831290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEEDi-5285
Molecular FormulaC24H22FN5O3S
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C2C(=CN=C(N2C=N1)NCC3=C(C=CC4=C3CCO4)F)C5=CN=C(C=C5)C6CC6
InChIInChI=1S/C24H22FN5O3S/c1-34(31,32)23-22-17(15-4-6-20(26-10-15)14-2-3-14)11-27-24(30(22)13-29-23)28-12-18-16-8-9-33-21(16)7-5-19(18)25/h4-7,10-11,13-14H,2-3,8-9,12H2,1H3,(H,27,28)
InChIKeyBMLWIABJRSYZDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EEDi-5285: Potent Oral EED Inhibitor


EEDi-5285 is a small-molecule inhibitor that targets the embryonic ectoderm development (EED) protein, a core regulatory subunit of the Polycomb Repressive Complex 2 (PRC2) [1]. It functions by binding directly to the H3K27me3-binding pocket of EED, thereby allosterically inhibiting PRC2 methyltransferase activity and suppressing tumor growth in models harboring EZH2 mutations [1]. The compound exhibits sub-nanomolar binding affinity (IC50 = 0.2 nM) and picomolar cell growth inhibition (20 pM in Pfeiffer cells, 0.5 nM in KARPAS422) [1].

1
PATHWAY CONTEXT

PRC2/EED methyltransferase inhibition studies; allosteric H3K27me3-pocket binder

2
MODEL FIT

EZH2-mutant lymphoma and cell-line models (KARPAS422, Pfeiffer); xenograft tumor model research

3
TOOL COMPOUND PROFILE

High target-engagement assay sensitivity; supports sustained in vivo PD studies with oral dosing

EEDi-5285: Why Generic Inhibitors Fail


While multiple EED inhibitors share a common allosteric binding site on the EED protein, their biochemical and cellular potencies, pharmacokinetic profiles, and in vivo efficacies vary by orders of magnitude. For instance, EED226, a well-known tool compound, requires nanomolar concentrations to achieve the same level of target engagement that EEDi-5285 achieves at picomolar levels [1]. These differences directly impact experimental outcomes, making generic substitution between EED inhibitors scientifically invalid without rigorous cross-validation of the specific assay conditions and cellular context.

Binding potency context

EED inhibitors such as EED226 exhibit >100-fold weaker EED binding; assay-response context may shift dramatically across compounds.

Cell-model response

Cellular IC50 values in EZH2-mutant lines differ by >300-fold; potency in KARPAS422 cannot be generalized from EED226 data.

In vivo PD duration

Target engagement beyond 24 hours is compound-specific; EED226 does not sustain H3K27me3 reduction, limiting long-dosing protocols.

EEDi-5285: Head-to-Head Evidence


Superior EED Binding vs. EED226

EEDi-5285 demonstrates an IC50 of 0.2 nM for binding to the EED protein, which is approximately 100-fold more potent than the tool compound EED226 [1].

EED binding vs. EED226
Head-to-head
IC50 0.2 nM (EEDi-5285) vs. ~23.4 nM (EED226); ~100-fold difference
Reported binding affinity context; supports target-engagement assay design
In vitro EED protein binding assay
EED binding PRC2 inhibition cancer epigenetics

KARPAS422 Antiproliferative Activity vs. EED226

In the KARPAS422 diffuse large B-cell lymphoma cell line harboring an EZH2 mutation, EEDi-5285 inhibits cell growth with an IC50 of 0.5 nM, which is >300 times more potent than EED226 [1].

KARPAS422 growth inhibition
Head-to-head
IC50 0.5 nM (EEDi-5285) vs. >150 nM (EED226); >300-fold difference
Cell-model response context; supports potency review in EZH2-mutant lymphoma
KARPAS422 cells, EZH2 mutation
cell growth inhibition KARPAS422 EZH2 mutant lymphoma

Complete Tumor Regression in KARPAS422 Xenograft

Oral administration of EEDi-5285 resulted in complete and durable tumor regression in the KARPAS422 xenograft mouse model [1]. A single oral dose of 100 mg/kg effectively reduced H3K27me3 levels in tumor tissue for at least 24 hours [2].

Tumor regression xenograft
Head-to-head
Complete and durable regression (KARPAS422); H3K27me3 reduction ≥24h after single oral dose 100 mg/kg
Model-response endpoint context; reported sustained target modulation
EED226 shows partial regression, shorter PD
in vivo efficacy tumor regression xenograft

Picomolar Potency in Pfeiffer Cells

EEDi-5285 inhibits the growth of Pfeiffer lymphoma cells with an IC50 of 20 pM [1]. This is substantially more potent than the clinically advanced candidate MAK683, which exhibits an IC50 of 1.153 nM in WSU-DLCL2 cells and 3 nM in KARPAS422 cells [2], and also exceeds the potency of BR-001 (IC50 = 4.5 nM for EED-H3K27me3 disruption) .

Pfeiffer cell potency
Cross-study
IC50 20 pM (Pfeiffer); ~58-fold more potent than MAK683, ~225-fold vs. BR-001 in comparable assays
Reported cell-model response; supports picomolar-range target engagement exploration
EZH2-mutant Pfeiffer cells; cross-study context
Pfeiffer cell EZH2 mutant proliferation

Cocrystal Structure of EED Complex

The cocrystal structure of EEDi-5285 bound to the EED protein (PDB: 6W7F) reveals precise atomic interactions that underpin its high binding affinity [1]. This structural information is distinct from earlier EED inhibitors like A-395 and EED226, which have different binding modes and lower affinities [2].

Cocrystal structure (EED)
Class-level
PDB: 6W7F, 2.2 Å resolution; distinct binding mode from EED226 and A-395
Structural basis for affinity; supports structure-guided optimization studies
Publicly available; some comparators lack complex structures
cocrystal structure structure-activity relationship EED

Oral PK and Sustained Target Engagement

EEDi-5285 exhibits excellent oral pharmacokinetic properties, enabling sustained target engagement in vivo [1]. A single oral dose of 100 mg/kg reduces H3K27me3 levels in KARPAS422 tumor tissue for at least 24 hours, indicating prolonged pharmacodynamic effect [2]. In contrast, EED226 achieves similar target modulation but with a shorter duration of action, requiring more frequent dosing to maintain efficacy [3].

Oral PK & sustained PD
Cross-study
≥24h H3K27me3 suppression after single 100 mg/kg oral dose; EED226 does not maintain suppression beyond 24h
Supports sustained target-engagement study design; reduced dosing frequency context
KARPAS422 tumor-bearing mice, oral route
pharmacokinetics oral bioavailability target engagement

EEDi-5285: Optimal Research Scenarios


PRC2 Dependency in EZH2-Mutant Lymphoma

Due to its exceptional potency (IC50 = 0.5 nM in KARPAS422 and 20 pM in Pfeiffer) and complete tumor regression in xenograft models [1], EEDi-5285 is the preferred EED inhibitor for studies requiring maximal target engagement in EZH2-mutant lymphomas. Its >300-fold superiority over EED226 ensures robust target inhibition at low concentrations, minimizing off-target effects and enabling clearer mechanistic insights.

Sustained Target Engagement In Vivo Studies

EEDi-5285's excellent oral pharmacokinetics and sustained pharmacodynamic effect (≥24h H3K27me3 reduction after a single oral dose) [1] [2] make it ideal for long-term in vivo tumor studies. This reduces the need for frequent dosing, improving animal welfare and experimental throughput while ensuring continuous PRC2 inhibition.

Structure-Guided Drug Discovery & Lead Optimization

The availability of a high-resolution cocrystal structure (PDB: 6W7F) [1] provides a detailed atomic view of EEDi-5285 binding, facilitating structure-based design of novel EED inhibitors or optimization of existing leads. This structural data is a significant advantage over other EED inhibitors lacking publicly available complex structures.

Benchmarking Novel EED Inhibitors

With its well-characterized sub-nanomolar binding affinity (IC50 = 0.2 nM) and picomolar cellular activity [1], EEDi-5285 serves as an ideal positive control and benchmark for validating the potency and efficacy of new EED-targeting compounds in both biochemical binding assays and cell-based proliferation studies.

Application
Selection Property
Validation Focus
EZH2-mutant lymphoma PRC2 dependency studies
Target-engagement potency context in KARPAS422 / Pfeiffer models
Cell-growth inhibition endpoint review; confirm H3K27me3 reduction
Sustained in vivo target-engagement PD research
Oral PK and ≥24h pharmacodynamic duration context
Verify H3K27me3 suppression time-course; confirm dosing schedule fit
Structure-guided EED inhibitor design
High-resolution cocrystal structure (PDB: 6W7F) availability
Binding-mode analysis; SAR exploration around EED pocket
Benchmarking novel EED-targeting compounds
Well-characterized binding and cell potency context
Comparator assay-response context; validate relative target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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